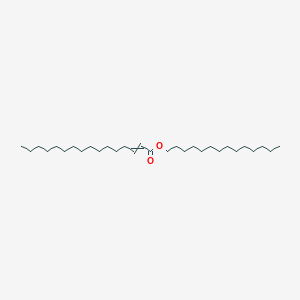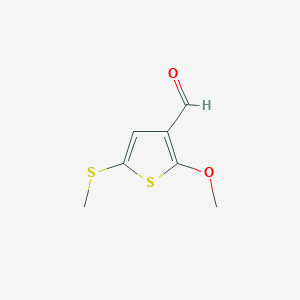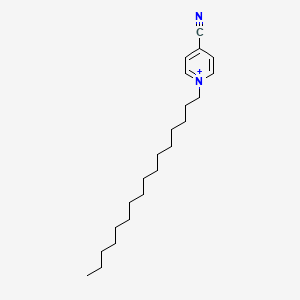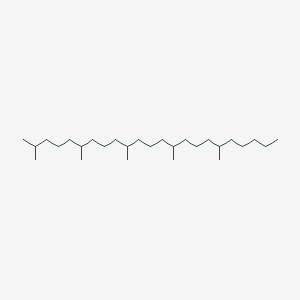
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is an organic compound with a unique structure that includes a seven-membered ring with three double bonds and an isocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene can be synthesized through several methods. One common approach involves the reaction of cycloheptatriene with vinyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s reactivity.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, ureas, and carbamates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. The compound’s unique structure also allows it to participate in electrocyclic reactions, which are important in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the isocyanate group.
Azulene: Composed of fused cyclopentadiene and cycloheptatriene rings, known for its aromatic properties.
Sesquifulvalene: Contains linked cyclopentadiene and cycloheptatriene rings, used in organic electronics.
Uniqueness
1-Ethenyl-6-isocyanatocyclohepta-1,3,5-triene is unique due to the presence of both the ethenyl and isocyanate groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
68050-79-3 |
|---|---|
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-ethenyl-6-isocyanatocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C10H9NO/c1-2-9-5-3-4-6-10(7-9)11-8-12/h2-6H,1,7H2 |
Clé InChI |
AVUURHORKNPAPW-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C(C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




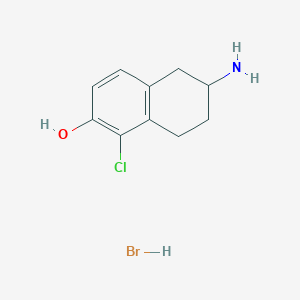


![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
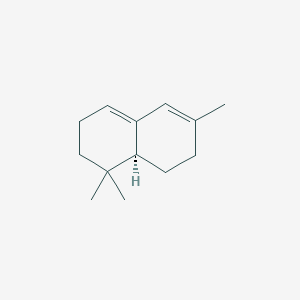
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)
